molecular formula C9H16ClN3O B8349597 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

Cat. No.: B8349597
M. Wt: 217.69 g/mol
InChI Key: KVZFJDVFIYZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with methoxy and dimethyl groups

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-6-4-11-8(5-12-10)7(2)9(6)13-3;/h4,12H,5,10H2,1-3H3;1H

InChI Key

KVZFJDVFIYZVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinemethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

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